Structural Simplicity vs. hBD3: Drastic Reduction in Size and Complexity
CHRG01 is a significantly simplified version of its parent peptide, hBD3. While full-length hBD3 comprises 45 amino acids, possesses three intramolecular disulfide bonds, and adopts a defined β-sheet secondary structure, CHRG01 consists of only 14 amino acids with all cysteine residues replaced by serine, rendering it a linear, random-coil peptide lacking disulfide linkages [1][2]. This reduction in structural complexity is a key differentiating factor from hBD3 and many other complex defensins.
| Evidence Dimension | Peptide Structural Complexity |
|---|---|
| Target Compound Data | 14 amino acids, 0 disulfide bonds, random coil conformation [1] |
| Comparator Or Baseline | hBD3: 45 amino acids, 3 disulfide bonds, β-sheet structure [1] |
| Quantified Difference | 69% reduction in length (14 vs. 45 residues); complete elimination of disulfide bonds |
| Conditions | In solution; determined by circular dichroism (CD) spectroscopy |
Why This Matters
This simplification drastically reduces the cost and complexity of peptide synthesis, improves batch-to-batch consistency, and facilitates large-scale production compared to full-length, folded hBD3.
- [1] Arora A, Mishra A, et al. Antibacterial properties of human beta defensin-3 derivative: CHRG01. J Biosci. 2018 Sep;43(4):707-715. View Source
- [2] Rani L, Arora A, Majhi S, Mishra A, Mallajosyula SS. Experimental and simulation studies reveal mechanism of action of human defensin derivatives. Biochim Biophys Acta Biomembr. 2022 Feb 1;1864(2):183824. View Source
